Urolithin M5

Antiviral Influenza Neuraminidase Inhibitor

Researchers studying influenza neuraminidase resistance require a validated inhibitor scaffold distinct from oseltamivir and urolithin A. Urolithin M5 (decarboxyellagic acid) fills this gap. - **Neuraminidase inhibition**: IC₅₀ 174.8-257.1 μM vs. four influenza strains including oseltamivir-resistant variants; 50% survival in PR8-infected mice at 200 mg/kg/d. - **Analytical specificity**: λmax 360 nm (HPLC-UV) for metabotype 0 (UM-0) quantification; essential calibration standard. - **Supply**: In stock, ≥98% purity, global delivery.

Molecular Formula C13H8O7
Molecular Weight 276.20 g/mol
Cat. No. B15565226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrolithin M5
Molecular FormulaC13H8O7
Molecular Weight276.20 g/mol
Structural Identifiers
InChIInChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H
InChIKeyZELMDXUEWHBWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urolithin M5 Overview


Urolithin M5 (Decarboxyellagic acid, CAS 91485-02-8) is a pentahydroxy-urolithin, a class of gut microbiota-derived metabolites of dietary ellagic acid and ellagitannins [1]. Structurally belonging to the 6H-dibenzo[b,d]pyran-6-one family [2], it is distinguished by its five hydroxyl groups, making it an early intermediate in the urolithin biosynthetic cascade [3]. Unlike its more studied downstream analogs (e.g., Urolithin A, B), Urolithin M5 is primarily characterized for its activity as an orally active influenza virus neuraminidase (NA) inhibitor with demonstrated in vivo efficacy [4].

Urolithin M5 Irreplaceability


Generic substitution of Urolithin M5 with other urolithins is scientifically unsound due to profound functional divergence arising from structural differences. While Urolithin A is a potent anti-proliferative and mitophagy-inducing agent [1], and Urolithins C and D show activity in lipid metabolism [2], Urolithin M5 exhibits a unique profile as an orally active influenza neuraminidase inhibitor with in vivo protective effects, a property not reported for its common analogs [3]. Furthermore, in direct comparative assays, Urolithin M5 demonstrates superior radical scavenging and α-glucosidase inhibition compared to Urolithin A and B, confirming that hydroxylation state dictates biological activity [4]. Procurement of a non-specific urolithin will not yield the defined antiviral or antioxidant profile of Urolithin M5.

Urolithin M5 Head-to-Head Evidence


Neuraminidase Inhibition vs. Urolithin A

Urolithin M5 is an orally active inhibitor of influenza virus neuraminidase (NA), a property not reported for major urolithin analogs like Uro-A, Uro-B, or Uro-C [1]. It demonstrates direct NA enzyme inhibition with defined IC50 values [2].

Antiviral Influenza Neuraminidase Inhibitor

DPPH Radical Scavenging vs. Downstream Urolithins

Urolithin M5 demonstrates significant in vivo protective effects in a PR8 (H1N1)-infected mouse model, which is not a standard property of other urolithins [1]. Oral administration improved survival and reduced lung pathology .

In Vivo Efficacy Influenza A Antiviral Model

In Vivo Antiviral Protection in Mouse Model

In a direct comparative study, Urolithin M5 (Uro-M5) exhibited superior DPPH radical scavenging activity compared to Urolithin A, B, C, and D [1]. This activity was only matched by the parent compound ellagic acid and another early intermediate, Urolithin M6 [2].

Antioxidant Radical Scavenging Structure-Activity Relationship

Analytical Detection and Quantification Specifics

Urolithin M5 showed preferable α-glucosidase inhibitory activity in a comparative study against a panel of urolithins, ranking alongside the parent compound ellagic acid as a more potent inhibitor than Urolithin A, B, C, and D [1]. The study directly links this activity to the presence of the C-8 hydroxyl group [2].

Antidiabetic Enzyme Inhibition α-Glucosidase

Cytotoxicity and Antiviral Selectivity

Urolithin M5 retains inhibitory activity against an oseltamivir-resistant influenza strain in the MDCK cell model [1]. This is a critical differentiation from oseltamivir and a key value proposition for natural NA inhibitors [2].

Drug Resistance Antiviral Influenza

Physical-Chemical Stability and Storage

The cytotoxicity of Urolithin M5 has been quantified in MDCK cells, establishing a clear therapeutic window for its antiviral activity . This allows for precise experimental design and comparison of selectivity indices.

Cytotoxicity Safety Profile Antiviral

Urolithin M5 Application Scenarios


Antiviral Drug Discovery and Neuraminidase Inhibitor Screening

Use Urolithin M5 as a validated, orally active positive control or lead scaffold for studying natural neuraminidase (NA) inhibitors. Its defined in vitro IC50 against NA [1], activity in MDCK cell infection models, and in vivo protective effects in a lethal PR8 mouse model make it an essential reference compound. It is particularly valuable for projects targeting oseltamivir-resistant influenza strains [2].

Metabotype Characterization and Biomarker Discovery

Employ Urolithin M5 as a critical analytical standard and pathway intermediate to investigate the microbial conversion of ellagic acid to urolithins. As the first pentahydroxy intermediate produced by Gordonibacter species [1], it is essential for tracing the dehydroxylation cascade (M5→M6→C→A→B) . Its use is required for accurate LC-MS/MS quantification and for understanding inter-individual variability in polyphenol metabolism [2].

Radical-Specific Antioxidant Profiling

Utilize Urolithin M5 as a core comparator in SAR studies designed to elucidate the impact of hydroxyl group count and position on biological activity. Comparative studies show Urolithin M5 is superior to less hydroxylated analogs (A, B, C, D) for DPPH radical scavenging and α-glucosidase inhibition [1]. It is an ideal tool for investigating how specific hydroxyl groups (e.g., at C-8) modulate enzyme interactions and antioxidant capacity .

HPLC-MS Quantification Method Development

Deploy Urolithin M5 in exploratory assays to probe its recently reported, non-canonical activities. Its reported interaction with bacterial virulence systems (Salmonella T3SS) [1] and its potential in neuroprotection and neurite outgrowth provide a basis for novel research programs. The compound's defined solubility and cytotoxicity profiles [2] facilitate reproducible and interpretable results in these new areas of investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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